molecular formula C25H21N5O3S B609103 1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide CAS No. 1001917-37-8

1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide

Cat. No.: B609103
CAS No.: 1001917-37-8
M. Wt: 471.5 g/mol
InChI Key: VMJFTOSOFDEKTM-UHFFFAOYSA-N
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Description

MK-8033 is an orally active ATP competitive dual inhibitor of c-Met and Ron kinases. It exhibits preferential binding to the activated kinase conformation. Here are some key points about MK-8033:

Scientific Research Applications

MK-8033 finds applications across multiple scientific domains:

    Cancer Research: It’s investigated in breast cancer, bladder cancer, and NSCLCs.

    Medicine: Potential therapeutic applications due to its dual inhibition of c-Met and Ron kinases.

Biochemical Analysis

Biochemical Properties

MK-8033 functions as an ATP-competitive inhibitor of the c-Met and Ron kinases. It binds preferentially to the activated conformation of these kinases, inhibiting their activity. The compound has been shown to inhibit the kinase activity of c-Met with an IC50 of 1.3 nM and Ron with an IC50 of 14 nM . MK-8033 interacts with various biomolecules, including cytochrome P450 3A4, where it displays 31% inhibition at a concentration of 10 μM .

Cellular Effects

MK-8033 has significant effects on various cell types and cellular processes. In c-Met dependent gastric cancer cell lines, MK-8033 inhibits the phosphorylation of tyrosine 1349 of c-Met, leading to reduced cell proliferation and modest induction of apoptosis . Additionally, MK-8033 reduces the phosphorylation of extracellular signal-regulated kinase and protein kinase B in EBC-1 and H1993 cells, which are high c-Met-expressing cell lines .

Molecular Mechanism

The molecular mechanism of MK-8033 involves its binding to the ATP-binding site of c-Met and Ron kinases, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules such as extracellular signal-regulated kinase and protein kinase B, which are crucial for cell proliferation and survival . MK-8033 also sensitizes high c-Met-expressing cells to radiation, enhancing the levels of gamma-H2Ax and decreasing DNA repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MK-8033 have been observed to change over time. The compound exhibits moderate clearance with a half-life of 0.8 hours in rats and 3.1 hours in dogs . Long-term exposure to MK-8033 results in reduced cell proliferation and modest induction of apoptosis in uveal melanoma cells with G-alpha protein mutations .

Dosage Effects in Animal Models

The effects of MK-8033 vary with different dosages in animal models. In gastric tumor xenografts with c-Met amplification, oral administration of MK-8033 at doses ranging from 3 to 100 mg/kg twice daily for 21 days inhibits tumor growth . The compound is well-tolerated at these doses, with no significant toxic or adverse effects observed .

Metabolic Pathways

MK-8033 is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. It inhibits cytochrome P450 3A4 activity, which may affect the metabolism of other drugs metabolized by this enzyme

Transport and Distribution

MK-8033 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s preferential binding to the activated conformation of c-Met and Ron kinases suggests that it may accumulate in cells with high levels of these activated kinases .

Subcellular Localization

The subcellular localization of MK-8033 is influenced by its interactions with specific targeting signals and post-translational modifications. The compound is directed to compartments where c-Met and Ron kinases are active, such as the plasma membrane and cytoplasm . This localization is crucial for its inhibitory effects on kinase activity and downstream signaling pathways.

Chemical Reactions Analysis

MK-8033 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain undisclosed. The major products formed from these reactions would depend on the specific synthetic pathway.

Comparison with Similar Compounds

While detailed comparisons are scarce, MK-8033’s uniqueness lies in its dual inhibition of c-Met and Ron. Similar compounds may include other kinase inhibitors, but none with precisely the same profile.

Remember that MK-8033 is a promising candidate for further research, especially in the context of cancer treatment and kinase-targeted therapies.

Properties

IUPAC Name

1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3S/c1-30-15-20(13-28-30)19-11-23-24(27-12-19)8-7-18-6-5-17(10-22(18)25(23)31)16-34(32,33)29-14-21-4-2-3-9-26-21/h2-13,15,29H,14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJFTOSOFDEKTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)CS(=O)(=O)NCC5=CC=CC=N5)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143002
Record name MK-8033
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001917-37-8
Record name MK-8033
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001917378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-8033
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-8033
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/350H6PBQ5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide (31.0 g, 72.8 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H pyrazole (22.72 g, 109 mmol), potassium fluoride (13.96 g, 240 mmol), tri-t-butylphosphonium tetrafluoroborate (2.112 g, 7.28 mmol), and Pd2(dba)3 (3.33 g, 3.64 mmol) were placed in a flask under an atmosphere of argon. DMF (364 ml) was added and argon was bubbled through the solution for several minutes. The solution was then heated at 130° C. for 6 h. The mixture was then cooled to room temperature, aqueous sodium hydrogen carbonate (saturated, 2000 mL) was added and the mixture was extracted with ethyl acetate (10×500 mL). The combined organic fractions were dried (anhydrous Na2SO4), filtered and concentrated under reduced pressure. The residue was purified by preparative HPLC Reverse phase (C-18), eluting with Acetonitrile/Water+0.05% TFA to afford the title compound as a pale yellow solid. 1H NMR (600 MHz, DMSO-D6) δ 9.21 (d, 1H); 8.53 (d, 1H); 8.47 (m, 1H); 8.46 (m, 1H); 8.15 (d, 1H); 8.14 (s, 1H); 7.78 (m, 4H); 7.39 (m, 2H); 7.32 (d, 1H); 7.24 (m, 1H); 4.63 (s, 2H); 4.22 (d, 1H); 3.88 (s, 3H). LRMS (APCI) calculated for C25H21N5O3S [M+H]+, 472.1; found 472.1.
Quantity
22.72 g
Type
reactant
Reaction Step One
Quantity
13.96 g
Type
reactant
Reaction Step One
Quantity
2.112 g
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
catalyst
Reaction Step One
Name
Quantity
364 mL
Type
solvent
Reaction Step Two

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